molecular formula C12H14ClNO B6334260 2-Chloro-4-pyridylcyclohexyl ketone, 97% CAS No. 898785-21-2

2-Chloro-4-pyridylcyclohexyl ketone, 97%

Cat. No.: B6334260
CAS No.: 898785-21-2
M. Wt: 223.70 g/mol
InChI Key: WKNOAXYHYDXWLJ-UHFFFAOYSA-N
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Description

Structural Features and Chemical Classification of 2-Chloro-4-pyridylcyclohexyl ketone

2-Chloro-4-pyridylcyclohexyl ketone, with the CAS number 898785-21-2, is a multifaceted organic molecule. Its structure is characterized by a central carbonyl group that bridges a cyclohexyl ring and a 2-chloropyridine (B119429) ring. This arrangement places it within several important classes of organic compounds.

Table 1: Chemical and Physical Properties of 2-Chloro-4-pyridylcyclohexyl ketone

PropertyValue
CAS Number 898785-21-2
Molecular Formula C₁₂H₁₄ClNO
Molecular Weight 223.70 g/mol
Chemical Classification Ketone, Halogenated Pyridine (B92270), Heterocycle

Note: The data in this table is compiled from various chemical supplier databases. More detailed experimental data is not widely available in published literature.

Strategic Importance of Pyridine and Cyclohexyl Ketone Scaffolds in Organic Synthesis

The significance of 2-Chloro-4-pyridylcyclohexyl ketone in a research context can be largely inferred from the well-established importance of its constituent parts: the pyridine ring and the cyclohexyl ketone moiety.

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. researchgate.netnih.gov Its derivatives are found in numerous natural products, including vitamins and alkaloids, and are integral to a vast array of pharmaceuticals and agrochemicals. lifechemicals.comresearchgate.netijnrd.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which is crucial for molecular interactions with biological targets. nih.gov The aromatic nature of the ring allows for various substitution patterns, enabling the fine-tuning of a molecule's electronic and steric properties. The presence of a chlorine atom, as in 2-chloro-4-pyridylcyclohexyl ketone, offers a reactive handle for further functionalization through cross-coupling reactions, which are fundamental in modern organic synthesis. umn.edu

The cyclohexyl ketone framework is also of great industrial and synthetic importance. Cyclohexanone (B45756), a related compound, is a key intermediate in the production of polymers like nylon. acs.org The ketone functional group is one of the most versatile in organic chemistry, participating in a wide range of reactions such as nucleophilic additions, reductions to alcohols, and alpha-functionalization. The cyclohexyl ring itself provides a three-dimensional structure that can be crucial for dictating the orientation of substituents and influencing the binding of a molecule to a receptor or enzyme active site.

The combination of these two scaffolds in a single molecule suggests its potential as a valuable intermediate for synthesizing more complex molecules with potential applications in drug discovery and materials science.

Research Gaps and Opportunities in the Chemistry of 2-Chloro-4-pyridylcyclohexyl ketone

A comprehensive review of the scientific literature reveals a significant gap in the specific study of 2-Chloro-4-pyridylcyclohexyl ketone. While its constituent parts are well-understood, the compound itself has not been the subject of dedicated research publications. This lack of specific data presents numerous opportunities for investigation:

Synthesis and Optimization: There is an opportunity to develop and optimize synthetic routes to 2-Chloro-4-pyridylcyclohexyl ketone. Investigating different starting materials and reaction conditions could lead to more efficient and scalable production methods. For instance, exploring the acylation of a suitable cyclohexyl-organometallic reagent with a 2-chloro-4-pyridinecarbonyl derivative could be a viable synthetic strategy.

Reactivity and Derivatization: A systematic study of the reactivity of 2-Chloro-4-pyridylcyclohexyl ketone is warranted. Key areas of interest include the reactivity of the ketone (e.g., reduction, olefination), the potential for substitution of the chlorine atom on the pyridine ring (e.g., through nucleophilic aromatic substitution or cross-coupling reactions), and the functionalization of the cyclohexyl ring. A library of derivatives could be synthesized to explore the structure-activity relationships in various contexts.

Exploration of Biological Activity: Given the prevalence of pyridine derivatives in pharmaceuticals, screening 2-Chloro-4-pyridylcyclohexyl ketone and its derivatives for biological activity is a logical next step. researchgate.netijnrd.org Areas of potential interest could include anticancer, antimicrobial, or neurological applications, depending on the structural modifications made.

Material Science Applications: The rigid structure and presence of heteroatoms suggest that this compound could serve as a building block for novel organic materials, such as ligands for metal complexes or components of functional polymers.

In essence, 2-Chloro-4-pyridylcyclohexyl ketone represents a largely untapped resource for chemical research. Its unique combination of a reactive halogenated pyridine and a versatile cyclohexyl ketone moiety makes it a promising starting point for the development of new synthetic methodologies and the discovery of novel molecules with valuable properties. The current lack of detailed research underscores the significant potential for future contributions in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyridin-4-yl)-cyclohexylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-11-8-10(6-7-14-11)12(15)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOAXYHYDXWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271116
Record name (2-Chloro-4-pyridinyl)cyclohexylmethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-21-2
Record name (2-Chloro-4-pyridinyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-pyridinyl)cyclohexylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 4 Pyridylcyclohexyl Ketone

Retrosynthetic Analysis of 2-Chloro-4-pyridylcyclohexyl ketone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. amazonaws.com For 2-Chloro-4-pyridylcyclohexyl ketone, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the pyridine (B92270) ring. This disconnection corresponds to a well-established chemical transformation, such as a Friedel-Crafts acylation or a related coupling reaction.

This primary disconnection suggests two main synthons: a nucleophilic 2-chloro-4-pyridyl moiety and an electrophilic cyclohexylcarbonyl species, or vice versa.

Pathway A: Friedel-Crafts Acylation Approach This pathway involves disconnecting the bond between the pyridine ring and the carbonyl carbon. This leads to 2-chloropyridine (B119429) as the starting pyridine component and a cyclohexylcarbonyl derivative, such as cyclohexanecarbonyl chloride, as the acylating agent. The forward synthesis would involve the acylation of the 2-chloropyridine ring at the 4-position.

Pathway B: Organometallic Cross-Coupling Approach An alternative disconnection involves an organometallic precursor. This would suggest a coupling between a 2-chloro-4-halopyridine (e.g., 2-chloro-4-iodopyridine) and a cyclohexylcarbonyl-metal species, or more practically, the coupling of a 2-chloro-4-pyridyl organometallic reagent (like a Grignard or organozinc reagent) with cyclohexanecarbonyl chloride.

The choice between these pathways depends on factors like regioselectivity, functional group tolerance, and the availability of starting materials. The Friedel-Crafts approach is often more direct but can suffer from poor regioselectivity and harsh conditions. The cross-coupling approach offers milder conditions and potentially higher selectivity.

Novel Approaches to the Synthesis of 2-Chloro-4-pyridylcyclohexyl ketone

Modern organic synthesis provides a toolbox of advanced methods that can be applied to construct 2-Chloro-4-pyridylcyclohexyl ketone with high efficiency, selectivity, and sustainability.

Stereoselective Synthesis of 2-Chloro-4-pyridylcyclohexyl ketone Isomers

Since the cyclohexyl ring is attached to a ketone, if the ring itself contains stereocenters, the synthesis of specific stereoisomers could be a target. While the parent compound does not have a chiral center on the cyclohexyl ring directly attached to the carbonyl, derivatives might. For a hypothetical substituted cyclohexyl ring, stereoselective methods would be crucial. These could include:

Substrate-Controlled Synthesis: Employing a chiral cyclohexanecarboxylic acid derivative as a starting material would allow the chirality to be carried through the synthesis.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the cyclohexyl precursor could direct the acylation or coupling reaction to produce a specific stereoisomer. The auxiliary would be removed in a subsequent step.

Asymmetric Catalysis: An enantioselective catalytic reaction could be employed to create a chiral center on the cyclohexyl ring during its synthesis or functionalization.

Modern Catalytic Methods for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The key C-C bond formation between the pyridine and cyclohexyl ketone moieties can be achieved using modern catalytic methods that offer advantages over classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, or Negishi couplings could be employed. For instance, a Suzuki coupling between 2-chloro-4-pyridylboronic acid and a cyclohexylcarbonyl halide derivative could be a viable route. These reactions are known for their high functional group tolerance and mild reaction conditions.

Directed C-H Activation/Functionalization: A more atom-economical approach would be the direct C-H acylation of 2-chloropyridine. This would involve a transition-metal catalyst (e.g., palladium, rhodium, or ruthenium) that selectively activates the C-H bond at the 4-position of the pyridine ring for acylation with cyclohexanecarbonyl chloride or a related derivative.

Below is a hypothetical comparison of different catalytic methods for the synthesis.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-Na₂CO₃Toluene (B28343)/H₂O10075
PdCl₂(dppf)dppfK₃PO₄Dioxane9082
[Rh(cod)Cl]₂P(t-Bu)₃Cs₂CO₃Mesitylene12068

This table presents hypothetical data for illustrative purposes.

Sustainable and Green Chemistry Syntheses of 2-Chloro-4-pyridylcyclohexyl ketone

Applying the principles of green chemistry to the synthesis of 2-Chloro-4-pyridylcyclohexyl ketone can reduce its environmental impact. Key strategies include:

Use of Greener Solvents: Replacing hazardous solvents like dioxane or toluene with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water for certain catalytic reactions.

Catalyst Selection: Preferring base metal catalysts (e.g., iron, copper, nickel) over precious metal catalysts (e.g., palladium, rhodium) where possible, due to their lower cost and toxicity.

Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as the C-H activation approach mentioned earlier.

Optimization and Scale-Up Strategies for 2-Chloro-4-pyridylcyclohexyl ketone Production

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful optimization and consideration of various factors.

Reaction Parameter Optimization: A Design of Experiments (DoE) approach can be used to systematically investigate the effects of multiple variables (e.g., temperature, concentration, catalyst loading, reaction time) on the reaction yield and purity. This allows for the identification of optimal conditions with a minimum number of experiments.

Process Safety Assessment: A thorough evaluation of the reaction's thermal hazards, potential for runaway reactions, and the toxicity of all reagents and intermediates is crucial before scale-up.

Purification Methods: Developing a robust and scalable purification method is essential. This may involve transitioning from laboratory-scale chromatography to industrial-scale crystallization, distillation, or extraction.

Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve unstable intermediates, continuous flow reactors can offer significant advantages in terms of safety, control, and scalability compared to traditional batch processing.

Precursor Chemistry and Advanced Intermediate Synthesis for 2-Chloro-4-pyridylcyclohexyl ketone

Synthesis of 2-Chloropyridine Derivatives: A common starting material for the pyridine moiety is 2-aminopyridine (B139424) or 2-hydroxypyridine. For instance, 2-amino-4-picoline can be converted to 2-chloro-4-methylpyridine. google.com The synthesis of 2-chloropyridine itself can be achieved from 2-pyridone via chlorination with a reagent like phosphorus oxychloride (POCl₃). Subsequent functionalization at the 4-position, for example via lithiation and reaction with an electrophile, would be required.

Synthesis of Cyclohexylcarbonyl Derivatives: Cyclohexanecarbonyl chloride is readily prepared from cyclohexanecarboxylic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The carboxylic acid itself is a bulk chemical produced industrially.

The synthesis of advanced intermediates, such as 2-chloro-4-pyridylboronic acid for a Suzuki coupling, would involve the halogenation of 2-chloropyridine at the 4-position, followed by a lithium-halogen exchange and reaction with a trialkyl borate.

Below is a hypothetical reaction scheme for the synthesis of a key precursor, 2-chloro-4-iodopyridine.

StepReactant 1Reactant 2ReagentSolventTemperature (°C)Product
12-Chloropyridine-LDATHF-782-Chloro-4-lithiopyridine
22-Chloro-4-lithiopyridineIodine-THF-78 to 252-Chloro-4-iodopyridine

This table presents a plausible, illustrative synthetic sequence.

Reaction Mechanisms and Transformations of 2 Chloro 4 Pyridylcyclohexyl Ketone

Reactivity Profile of the 4-Pyridyl Moiety in 2-Chloro-4-pyridylcyclohexyl ketone

The nitrogen atom can also act as a Lewis base, readily protonated or forming complexes with Lewis acids. wikipedia.org This property can be used to modulate the reactivity of the entire molecule. For instance, coordination of a Lewis acid to the pyridine (B92270) nitrogen can further enhance the electrophilicity of the carbon bearing the chloro group, facilitating nucleophilic attack.

Furthermore, the pyridine nitrogen can direct metallation reactions to the adjacent C-3 position, although this is less common in the presence of a reactive chloro group at C-2. The interaction between the lone pair of the pyridine nitrogen and the carbonyl group of the ketone can also influence the molecule's conformation and reactivity. researchgate.net

Reactivity Profile of the Cyclohexyl Ketone Moiety in 2-Chloro-4-pyridylcyclohexyl ketone

The cyclohexyl ketone moiety exhibits the typical reactivity of an aliphatic ketone. The carbonyl group is susceptible to nucleophilic attack, leading to a wide range of addition and addition-elimination reactions. The presence of the bulky cyclohexyl group can introduce steric hindrance, potentially influencing the rate and stereoselectivity of reactions at the carbonyl carbon.

Key reactions involving the cyclohexyl ketone moiety include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and reacts with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

Reduction: The ketone can be reduced to the corresponding secondary alcohol using a variety of reducing agents. acsgcipr.org

Oxidation: While ketones are generally resistant to oxidation, under forcing conditions, cleavage of the C-C bond adjacent to the carbonyl group can occur.

Enolate Formation: The α-carbons to the carbonyl group are acidic and can be deprotonated to form enolates, which can then participate in various alkylation and condensation reactions.

The interplay between the cyclohexyl ketone and the pyridyl ring can be significant. The electron-withdrawing nature of the pyridyl ring can slightly increase the electrophilicity of the carbonyl carbon.

Reactivity of the Chloro Substituent on the Pyridine Ring

The chloro substituent at the 2-position of the pyridine ring is the most reactive site for nucleophilic substitution. vaia.com The electron-withdrawing nitrogen atom significantly activates the C-2 position towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. vaia.comresearchgate.netnih.gov This makes the chloro group a good leaving group in nucleophilic aromatic substitution (SNA) reactions.

The reactivity of 2-chloropyridines in nucleophilic substitution is generally higher than that of 3-chloropyridines due to the direct electronic influence of the ring nitrogen. vaia.com The presence of the cyclohexyl ketone at the 4-position, being an electron-withdrawing group, is expected to further enhance the reactivity of the chloro substituent towards nucleophiles.

Nucleophilic Substitution Reactions Involving the Chloro Group of 2-Chloro-4-pyridylcyclohexyl ketone

The activated chloro group readily undergoes substitution with a variety of nucleophiles. These reactions are fundamental for the derivatization of the 2-Chloro-4-pyridylcyclohexyl ketone core.

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position of the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine (B119429) moiety with boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.netrsc.orgmdpi.comresearchgate.netmdpi.com While 2-chloropyridines can be challenging substrates compared to their bromo or iodo counterparts, specific catalyst systems, often employing specialized ligands, have been developed to achieve efficient coupling. rsc.orgresearchgate.net The reaction is tolerant of a wide range of functional groups, making it highly valuable for the synthesis of complex molecules.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. This method provides a direct route to 2-alkynylpyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.org It allows for the coupling of the 2-chloropyridine with a wide variety of primary and secondary amines, including anilines and alkylamines, to yield 2-aminopyridine (B139424) derivatives. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of this transformation. acsgcipr.org

Table 1: Examples of Cross-Coupling Reactions on 2-Chloropyridine Scaffolds

Reaction Type Coupling Partner Catalyst/Ligand System (Example) Product Type
Suzuki-Miyaura Coupling Arylboronic acid Pd(OAc)₂ / SPhos 2-Arylpyridine
Sonogashira Coupling Terminal alkyne PdCl₂(PPh₃)₂ / CuI 2-Alkynylpyridine
Buchwald-Hartwig Amination Secondary amine Pd₂(dba)₃ / XPhos 2-Aminopyridine

Beyond cross-coupling reactions, the chloro group can be displaced by a variety of other nucleophiles, leading to diverse functional group interconversions. fiveable.me

Alkoxylation and Hydroxylation: Reaction with alkoxides or hydroxides can introduce alkoxy or hydroxyl groups at the 2-position. These reactions often require elevated temperatures.

Thiolation: Displacement by thiols or sulfide (B99878) reagents provides access to 2-thiopyridine derivatives.

Cyanation: The introduction of a cyano group can be achieved using cyanide salts, often with the aid of a transition metal catalyst.

Transformations of the Carbonyl Group within 2-Chloro-4-pyridylcyclohexyl ketone

The carbonyl group of the cyclohexyl ketone moiety is a versatile handle for a wide array of chemical transformations. researchgate.netlibretexts.org

Reduction to Alcohol: The ketone can be selectively reduced to the corresponding secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). acsgcipr.orglibretexts.org Asymmetric reduction can be achieved using chiral catalysts to produce enantiomerically enriched alcohols. thieme-connect.com

Oxidation: While ketones are generally stable to oxidation, certain strong oxidizing agents can cleave the ring. Milder oxidation of a secondary alcohol, if formed from the ketone, can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) to regenerate the ketone. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

Olefination Reactions: The carbonyl group can be converted to a carbon-carbon double bond through various olefination reactions.

Wittig Reaction: Reaction with a phosphorus ylide provides a reliable method for alkene synthesis. libretexts.org

Horner-Wadsworth-Emmons Reaction: This reaction, using a phosphonate (B1237965) carbanion, is a popular alternative to the Wittig reaction and often provides better stereoselectivity for (E)-alkenes.

Other olefination methods, such as those employing organozinc reagents or copper-mediated dehydroacylation, can also be applied. acs.orgrsc.org

Reductive Amination: The ketone can be converted to an amine through reductive amination. This involves the initial formation of an imine or enamine by reaction with ammonia (B1221849) or a primary or secondary amine, followed by reduction. libretexts.org

Enolate Chemistry: The α-protons of the cyclohexyl ketone can be removed by a strong base to form an enolate. This nucleophilic intermediate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents on the cyclohexyl ring.

Table 2: Summary of Transformations for 2-Chloro-4-pyridylcyclohexyl ketone

Moiety Reaction Type Reagents (Examples) Resulting Functional Group
2-Chloro Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, base 2-Aryl/Alkyl
2-Chloro Buchwald-Hartwig Amination R₂NH, Pd catalyst, base 2-Amino
Cyclohexyl Ketone Reduction NaBH₄ Secondary Alcohol
Cyclohexyl Ketone Wittig Olefination Ph₃P=CHR Alkene
Cyclohexyl Ketone Reductive Amination NH₃, H₂, Pd/C Primary Amine

Reduction Pathways

The ketone and chloropyridine functionalities of 2-Chloro-4-pyridylcyclohexyl ketone can undergo reduction under various conditions, leading to a range of products. The selectivity of these reductions is highly dependent on the choice of reducing agent and reaction conditions.

Ketone Reduction: The carbonyl group is readily reduced to a secondary alcohol, yielding 2-Chloro-4-pyridyl(cyclohexyl)methanol. This transformation can be achieved through several established methods:

Catalytic Hydrogenation: Hydrogenation over metal catalysts such as nickel, palladium, or platinum is a common method for reducing ketones. wikipedia.org For instance, catalytic transfer hydrogenation using isopropyl alcohol as a hydrogen source over magnesium oxide has proven effective for the reduction of various alkyl aryl and cyclic ketones. rsc.org This method offers a selective route to the corresponding alcohols.

Meerwein-Ponndorf-Verley (MPV) Reduction: This chemoselective reduction utilizes aluminum isopropoxide as the catalyst and isopropanol (B130326) as the hydride donor. The MPV reduction is known for its high selectivity for carbonyl groups in the presence of other reducible functionalities. mdpi.com

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) are mild and effective for the reduction of ketones to alcohols. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. sapub.org

Pyridine Ring Reduction: The 2-chloropyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. This typically requires more forcing conditions than ketone reduction, often involving catalytic hydrogenation at elevated temperatures and pressures with catalysts like Raney nickel, cobalt, or ruthenium. wikipedia.org The hydrogenation of pyridine to piperidine is an exothermic process. wikipedia.org

Dehalogenation: The chloro substituent on the pyridine ring can be removed via reductive dehalogenation. This is often achieved using catalytic hydrogenation with a palladium catalyst in the presence of a base to neutralize the generated hydrogen chloride. oregonstate.edu

The selective reduction of either the ketone or the pyridine ring, or the simultaneous reduction of both, can be controlled by careful selection of the catalyst and reaction parameters. For example, selective hydrogenation of an aromatic ring in the presence of a ketone has been achieved using rhodium and palladium catalysts. thieme-connect.comthieme-connect.com

Table 1: Potential Reduction Reactions of 2-Chloro-4-pyridylcyclohexyl ketone

Reaction TypeReagent/CatalystProduct
Ketone ReductionNaBH₄, H₂/Pd, Al(O-i-Pr)₃2-Chloro-4-pyridyl(cyclohexyl)methanol
Pyridine ReductionH₂/Raney Ni, high T/P2-Chloro-4-piperidylcyclohexyl ketone
DehalogenationH₂/Pd, base4-Pyridylcyclohexyl ketone

Oxidation Pathways

The oxidation of 2-Chloro-4-pyridylcyclohexyl ketone can target the cyclohexyl ring, the pyridine ring, or the alkyl side chain, depending on the oxidant and reaction conditions.

Oxidation of the Cyclohexyl Ketone Moiety: The cyclohexanone (B45756) ring is susceptible to oxidative cleavage, a reaction of significant industrial importance. Oxidation with strong oxidizing agents like nitric acid can lead to the formation of dicarboxylic acids, primarily adipic acid. nih.gov Catalytic systems employing transition metals and more environmentally benign oxidants like molecular oxygen or hydrogen peroxide have also been developed for the oxidation of cyclohexanone and its derivatives. nih.govresearchgate.net The reaction often proceeds through a 2-hydroxycyclohexanone intermediate. researchgate.net

Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using peracids such as peroxybenzoic acid. wikipedia.orgchempanda.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions.

Parikh-Doering Oxidation Analogy: While the target molecule is a ketone, the principles of the Parikh-Doering oxidation, which converts primary and secondary alcohols to aldehydes and ketones, are relevant if the ketone were first reduced to an alcohol. This method uses dimethyl sulfoxide (B87167) (DMSO) activated by the sulfur trioxide pyridine complex. wikipedia.org

Table 2: Potential Oxidation Products of 2-Chloro-4-pyridylcyclohexyl ketone Derivatives

Starting MaterialOxidizing AgentMajor Product
2-Chloro-4-pyridylcyclohexyl ketoneNitric AcidAdipic acid and other dicarboxylic acids
2-Chloro-4-pyridylcyclohexyl ketonePeroxybenzoic acid2-Chloro-4-pyridylcyclohexyl ketone N-oxide
2-Chloro-4-pyridyl(cyclohexyl)methanolDMSO, SO₃·py2-Chloro-4-pyridylcyclohexyl ketone

Condensation and Addition Reactions

The carbonyl group and the acidic α-protons of the cyclohexyl ring in 2-Chloro-4-pyridylcyclohexyl ketone are key to its participation in a variety of condensation and addition reactions.

Reactions at the α-Position: The protons on the carbon atoms adjacent to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions:

Aldol (B89426) Condensation: The enolate can react with another molecule of the ketone or with a different aldehyde or ketone in an aldol condensation to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. Self-aldol condensation of cyclohexanone is a known reaction. mdpi.com

Michael Addition: As a nucleophile, the enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org

Alkylation and Acylation: The enolate can be alkylated or acylated with appropriate electrophiles.

Reactions at the Carbonyl Group: The electrophilic carbonyl carbon is a target for various nucleophiles:

Grignard and Organolithium Reagents: These strong nucleophiles add to the carbonyl group to form tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond.

Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively. wikipedia.org

The pyridine ring also influences reactivity. The electron-withdrawing nature of the pyridine ring can enhance the acidity of the α-protons of the ketone. rsc.org Furthermore, the pyridine nitrogen can act as a Lewis base, coordinating to catalysts and influencing the stereochemical outcome of reactions. rsc.org

Table 3: Examples of Condensation and Addition Reactions

Reaction TypeReagentsProduct Type
Aldol CondensationBase, another carbonyl compoundβ-Hydroxy ketone or α,β-Unsaturated ketone
Michael AdditionBase, α,β-Unsaturated carbonyl1,5-Dicarbonyl compound
Grignard ReactionRMgX, then H₃O⁺Tertiary alcohol
Wittig ReactionPh₃P=CHRAlkene

Ring Modifications and Rearrangements of the Cyclohexyl Moiety

The cyclohexyl ring of 2-Chloro-4-pyridylcyclohexyl ketone can undergo several types of rearrangements and modifications, often promoted by the presence of the adjacent ketone functionality.

Ring Expansion and Contraction: While less common for six-membered rings compared to smaller rings, ring expansion or contraction reactions can be synthetically useful. For instance, the Tiffeneau-Demjanov rearrangement can be used to expand a cyclic ketone by one carbon. libretexts.org Conversely, the Favorskii rearrangement of α-halo ketones can lead to ring contraction.

Rearrangements of α-Functionalized Ketones: If the cyclohexyl ring is functionalized at the α-position, various rearrangements can occur. For example, α-hydroxy ketones can undergo the α-ketol rearrangement, which involves a 1,2-shift of an alkyl or aryl group. nih.govyoutube.com Similarly, rhodium-catalyzed decomposition of α-diazo-β-hydroxyketones can lead to bridged bicyclic ketones. nih.gov

Cleavage of the Cyclohexyl Ring: As mentioned in the oxidation section, strong oxidizing conditions can lead to the cleavage of the C-C bonds within the cyclohexyl ring to form dicarboxylic acids. nih.gov Ring-opening C-C activation of cyclopropyl (B3062369) ketones has been demonstrated and could be conceptually extended to the more stable cyclohexyl ring under specific catalytic conditions. nih.gov

Mechanistic Elucidation of Novel Reactions of 2-Chloro-4-pyridylcyclohexyl ketone

The study of reaction mechanisms for compounds like 2-Chloro-4-pyridylcyclohexyl ketone often involves a combination of experimental and computational methods.

Isotope Labeling: Using isotopically labeled starting materials (e.g., deuterium (B1214612) labeling) can help to trace the path of atoms throughout a reaction, providing evidence for proposed intermediates and transition states. rsc.org

Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates can provide direct evidence for a proposed reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating the energies of transition states and intermediates, and predicting reaction outcomes. rsc.org

For novel reactions of 2-Chloro-4-pyridylcyclohexyl ketone, a plausible mechanistic approach would be to first identify the most likely reactive sites (the carbonyl group, the α-protons, the chloropyridine ring). Then, based on the reaction conditions, one could propose a series of elementary steps (e.g., proton transfer, nucleophilic attack, elimination). Each of these steps could then be investigated using the methods described above to build a comprehensive picture of the reaction mechanism.

Kinetic and Thermodynamic Studies of Reactions Involving 2-Chloro-4-pyridylcyclohexyl ketone

Quantitative studies of the kinetics and thermodynamics of reactions involving 2-Chloro-4-pyridylcyclohexyl ketone are essential for understanding and optimizing its transformations.

Kinetic Studies: The rate of a reaction involving this ketone will be influenced by several factors:

Steric Hindrance: The bulky cyclohexyl group may sterically hinder the approach of reagents to the carbonyl group, affecting the reaction rate compared to less substituted ketones.

Electronic Effects: The electron-withdrawing nature of the 2-chloropyridine ring will increase the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic addition reactions.

Catalyst Effects: The choice of catalyst can dramatically influence the reaction rate and selectivity.

Kinetic studies on the reduction of ketones have shown that aldehydes are generally reduced faster than ketones. mdpi.com Aromatic ketones are often more difficult to reduce than cyclic ketones due to resonance effects. mdpi.com

Thermodynamic Studies: Thermodynamic data provides information about the feasibility and position of equilibrium for a given reaction.

Enthalpy of Reaction (ΔH): This indicates whether a reaction is exothermic or endothermic. For example, the hydrogenation of pyridine is an exothermic process. wikipedia.org

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction. The formation of complexes between metal ions and pyridine, for instance, has been studied thermodynamically, revealing that the stability of such complexes can be much greater in the gas phase than in solution. rsc.org

Equilibrium Constants (Keq): This quantifies the extent to which a reaction proceeds to products at equilibrium.

Thermodynamic data for related compounds, such as the critically evaluated thermophysical properties of 2-chloropyridine, are available and can serve as a basis for estimating the thermodynamic parameters of reactions involving 2-Chloro-4-pyridylcyclohexyl ketone. nist.govnist.gov

Derivatization Strategies and Analogue Synthesis from 2 Chloro 4 Pyridylcyclohexyl Ketone

Structural Diversification through Functionalization of the Pyridine (B92270) Ring

The 2-chloro-4-pyridyl moiety of the ketone is a key site for structural diversification. The presence of the chlorine atom at the 2-position and the nitrogen atom within the aromatic ring dictates the reactivity and allows for a range of functionalization reactions. The pyridine ring is a common scaffold in medicinal chemistry. mdpi.comresearcher.life

The chlorine atom at the C-2 position is a versatile handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Nucleophiles can displace the chloride, allowing for the introduction of a wide variety of substituents. wikipedia.org

Table 1: Potential Pyridine Ring Functionalization Reactions

Reaction Type Reagents/Catalysts Potential New Functional Group
Nucleophilic Aromatic Substitution (SNAr) Amines, Alkoxides, Thiolates Amino, Alkoxy, Thioether
Suzuki Coupling Aryl/heteroaryl boronic acids, Palladium catalyst, Base Aryl, Heteroaryl
Sonogashira Coupling Terminal alkynes, Palladium/Copper catalysts, Base Alkynyl
Buchwald-Hartwig Amination Amines, Palladium catalyst, Ligand, Base Substituted Amines
Stille Coupling Organostannanes, Palladium catalyst Alkyl, Aryl, Vinyl

Furthermore, directed ortho-metalation can be employed to functionalize the pyridine ring at positions adjacent to the existing substituents. Using specific bases like lithium diisopropylamide (LDA) or a BuLi-LiDMAE superbase can promote regioselective lithiation at C-3 or C-6, respectively. researchgate.net The resulting organometallic intermediate can then be quenched with various electrophiles to introduce new functional groups. The regioselectivity of these metalation reactions can be influenced by substituents already on the ring. mdpi.com

Modification and Elaboration of the Cyclohexyl Moiety

The cyclohexyl ring is a prevalent structural motif in drug discovery, often serving as a rigid scaffold or a bioisosteric replacement for other groups like phenyl or t-butyl moieties. pharmablock.com Its three-dimensional nature can provide more contact points with biological targets compared to flat aromatic rings. pharmablock.com Modification of the cyclohexyl group in 2-chloro-4-pyridylcyclohexyl ketone can significantly alter the compound's steric and electronic properties.

Strategies for modifying the cyclohexyl moiety include:

Introduction of Substituents: Functional groups such as hydroxyl, amino, or alkyl groups can be introduced onto the cyclohexyl ring. For instance, structure-activity relationship (SAR) studies on similar scaffolds have shown that adding a cis-2-hydroxy group can be tolerated, while a trans-2-hydroxy group may lead to inactivity, highlighting the stereochemical sensitivity of such modifications. acs.org

Ring Conformational Control: The conformational behavior of the cyclohexyl ring can be influenced by the introduction of substituents or by creating unsaturated analogues (cyclohexenyl or cyclohexadienyl rings). pharmablock.com Rigidifying a flexible chain into a cyclohexyl ring has been a successful strategy in drug design to reduce conformational entropy and potentially improve binding affinity. pharmablock.com

Bioisosteric Replacement: The cyclohexyl ring itself can be considered a bioisostere. Further modifications, such as fluorination, can alter properties like lipophilicity and metabolic stability. rsc.org For example, all-cis fluorinated cyclohexanes exhibit unique polarity. rsc.org

Table 2: Examples of Cyclohexyl Moiety Modifications

Modification Type Example of Resulting Structure Potential Impact
Hydroxylation 2-Hydroxycyclohexyl-4-pyridyl ketone Introduce hydrogen bonding capability, alter solubility. acs.org
Fluorination Tetrafluorocyclohexyl-4-pyridyl ketone Increase polarity, enhance metabolic stability. rsc.org
Alkylation Methylcyclohexyl-4-pyridyl ketone Increase lipophilicity, alter steric profile. google.com

Chemical Derivatization at the Ketone Functionality

The ketone group is a highly reactive functional group that provides a primary site for a multitude of chemical transformations. libretexts.org These reactions typically involve nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

Common derivatization strategies at the ketone functionality include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). msu.edu This introduces a chiral center and a hydroxyl group capable of hydrogen bonding.

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride or borane-pyridine complex) yields a secondary or tertiary amine. rsc.org This is a powerful method for introducing nitrogen-containing functional groups.

Wittig Reaction: Reaction with a phosphorus ylide converts the ketone into an alkene, allowing for the extension of the carbon skeleton.

Acetal/Ketal Formation: Reaction with an alcohol or a diol under acidic conditions forms an acetal, which can serve as a protecting group for the ketone during subsequent synthetic steps. msu.edu

Hydrazone and Enamine Formation: Condensation with hydrazine (B178648) derivatives (like 2,4-dinitrophenylhydrazine) yields hydrazones, while reaction with secondary amines gives enamines. libretexts.orgmsu.edu These reactions are often used for characterization and can serve as intermediates for further transformations, such as in the Wolff-Kishner reduction. libretexts.org

Table 3: Derivatization Reactions at the Ketone Group

Reaction Reagent(s) Product Functional Group
Reduction NaBH4 or LiAlH4 Secondary Alcohol
Reductive Amination R-NH2, NaBH3CN Secondary Amine
Wittig Reaction Ph3P=CR2 Alkene
Acetal Formation R-OH, H+ Acetal
Hydrazone Formation H2N-NHR Hydrazone

Synthesis of Chiral Analogues of 2-Chloro-4-pyridylcyclohexyl ketone

The synthesis of chiral analogues from the achiral starting material can be achieved primarily through transformations involving the ketone or the cyclohexyl ring. The creation of stereogenic centers allows for the exploration of stereospecific interactions in various applications.

Key strategies for synthesizing chiral analogues include:

Asymmetric Reduction of the Ketone: The most direct approach to introduce chirality is the asymmetric reduction of the ketone to form a chiral secondary alcohol. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. youtube.com Well-known methods include the Corey-Bakshi-Shibata (CBS) reduction or Noyori's asymmetric hydrogenation using ruthenium-chiral phosphine (B1218219) catalysts. youtube.com These methods can produce the alcohol product with high enantioselectivity.

Dynamic Kinetic Resolution (DKR): If a substituent is introduced on the cyclohexyl ring (e.g., at the alpha position to the ketone), creating a racemic mixture, a dynamic kinetic resolution could be employed. nih.gov This process uses a chiral catalyst to selectively reduce one enantiomer of the rapidly equilibrating racemic ketone, theoretically yielding a single stereoisomer of the resulting alcohol in high yield and enantiomeric excess. nih.gov

Diastereoselective Reactions: Once a chiral center is established (e.g., the alcohol from reduction), it can direct the stereochemistry of subsequent reactions on the cyclohexyl ring, leading to the formation of diastereomerically enriched products.

Use of Chiral Building Blocks: Alternatively, chiral analogues can be synthesized from the ground up using chiral pool starting materials or by employing asymmetric synthesis methodologies to construct the chiral cyclohexyl or pyridyl fragments before their coupling. nih.govorganic-chemistry.org

Development of Focused Libraries of 2-Chloro-4-pyridylcyclohexyl ketone Derivatives for Synthetic Exploration

Instead of synthesizing single compounds, a more efficient approach for synthetic exploration is the creation of a focused library of derivatives. nih.gov A focused library is a collection of structurally related compounds designed to systematically probe the chemical space around a core scaffold, in this case, 2-chloro-4-pyridylcyclohexyl ketone. nih.gov The goal is to generate a set of molecules with controlled diversity at specific positions to facilitate the exploration of structure-property relationships.

The development of a focused library from this ketone would involve a combinatorial or parallel synthesis approach, applying the derivatization strategies outlined in the previous sections.

Design of a Focused Library:

Core Scaffold: 2-Chloro-4-pyridylcyclohexyl ketone.

Diversity Point 1 (Pyridine Ring): A selection of amines, boronic acids, and alkynes would be used in cross-coupling reactions to generate a set of analogues with different substituents at the C-2 position.

Diversity Point 2 (Ketone): The ketone functionality of the core scaffold or the newly generated pyridine derivatives would be subjected to a panel of reactions, such as reduction and various reductive aminations, to introduce diversity at this position.

Diversity Point 3 (Cyclohexyl Ring): A smaller, more targeted set of modifications could be applied to the cyclohexyl ring, such as introducing a hydroxyl group or other small substituents.

Advanced Spectroscopic and Analytical Research Methods for 2 Chloro 4 Pyridylcyclohexyl Ketone

Comprehensive NMR Spectroscopy for Structural Elucidation (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-Chloro-4-pyridylcyclohexyl ketone. Both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, the proton adjacent to the nitrogen (H-6) would be the most deshielded. The ¹H NMR spectrum of 2-chloropyridine (B119429) shows signals for its protons at approximately δ 8.39 (H-6), δ 7.64 (H-4), and δ 7.23-7.32 (H-3, H-5) chemicalbook.com. For the 4-substituted target compound, distinct signals for the H-2, H-5, and H-6 protons are expected. The cyclohexyl protons would produce a complex series of overlapping signals in the aliphatic region (δ 1.2-3.0 ppm). The protons alpha to the carbonyl group are expected to be the most downfield of the cyclohexyl signals.

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, typically appearing around δ 200-215 ppm for a cyclohexanone-type structure spectrabase.comchemicalbook.comresearchgate.netpitt.edu. The carbons of the 2-chloropyridine ring would have characteristic shifts, with the carbon bearing the chlorine (C-2) and the carbon adjacent to the nitrogen (C-6) being significantly influenced. For pyridine itself, the carbon chemical shifts are approximately δ 150 (α-C), δ 124 (β-C), and δ 136 (γ-C) wikipedia.org. The presence of the chlorine atom at the 2-position will further modify these shifts.

To resolve the complex overlapping signals of the cyclohexyl ring and to definitively assign each proton and carbon, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY would reveal the coupling relationships between adjacent protons within the cyclohexyl ring and the pyridine ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the cyclohexyl ring and the pyridine ring to the carbonyl group.

For solid-state analysis, Solid-State NMR (SS-NMR) could provide information about the molecular conformation and packing in the crystalline state, revealing details about intermolecular interactions that are absent in solution-state NMR.

Illustrative NMR Data Table This table presents expected chemical shift ranges based on analogous structures.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridyl H-3/H-57.3 - 7.5122 - 125
Pyridyl H-68.3 - 8.5149 - 151
Cyclohexyl H (α to C=O)2.5 - 3.040 - 45
Cyclohexyl H (other)1.2 - 2.025 - 30
Pyridyl C-2 (C-Cl)-151 - 154
Pyridyl C-4-145 - 148
Carbonyl C=O-205 - 215

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition and elucidating the structure of 2-Chloro-4-pyridylcyclohexyl ketone. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak (M⁺) and any chlorine-containing fragment ions will appear as a pair of peaks (M and M+2) with this characteristic intensity ratio.

Electron Ionization (EI) would induce predictable fragmentation patterns. The fragmentation of ketones often involves α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. jove.comchemistrynotmystery.comwhitman.eduyoutube.com For 2-Chloro-4-pyridylcyclohexyl ketone, two primary α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the cyclohexyl ring, leading to a [2-chloro-4-pyridyl-C≡O]⁺ acylium ion and a cyclohexyl radical.

Cleavage between the carbonyl carbon and the pyridine ring, resulting in a [cyclohexyl-C≡O]⁺ acylium ion and a 2-chloro-4-pyridyl radical.

The relative abundance of these fragments depends on the stability of the resulting cations and radicals. whitman.edu Further fragmentation of the chloropyridine ring could involve the loss of a chlorine atom or hydrogen cyanide (HCN). The McLafferty rearrangement is another common fragmentation pathway for ketones containing γ-hydrogens, which are present in the cyclohexyl ring. jove.comchemistrynotmystery.com

Illustrative Mass Spectrometry Fragmentation Table This table presents expected major fragments and their m/z values.

Fragment Ion Proposed Structure Expected m/z Comments
[M]⁺[C₁₂H₁₄ClNO]⁺223.0764Molecular ion, will show M+2 peak
[M - C₆H₁₁]⁺[C₆H₃ClNO]⁺140.9903α-cleavage, loss of cyclohexyl radical
[M - C₅H₄ClN]⁺[C₇H₁₀O]⁺111.0810α-cleavage, loss of chloropyridyl radical
[C₅H₄ClN]⁺[C₅H₄ClN]⁺113.0032Chloropyridine cation
[C₆H₁₁]⁺[C₆H₁₁]⁺83.1174Cyclohexyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule and can be used to study conformational isomers and intermolecular interactions.

The most prominent feature in the FT-IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration. For a saturated six-membered ring ketone like cyclohexanone (B45756), this peak typically appears around 1715 cm⁻¹. qiboch.combartleby.com The exact position can be influenced by conjugation or ring strain. The spectrum would also show characteristic C-H stretching vibrations for the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl ring (below 3000 cm⁻¹). Vibrations corresponding to the C-N and C=C bonds of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. aps.orgcdnsciencepub.com The C-Cl stretch will likely appear in the lower frequency region of the spectrum (typically 800-600 cm⁻¹).

Illustrative Vibrational Frequencies Table This table presents expected characteristic vibrational modes and their frequencies.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H Stretch (Aromatic)3050 - 31503050 - 3150Medium
C-H Stretch (Aliphatic)2850 - 29602850 - 2960Strong
C=O Stretch (Ketone)1710 - 17251710 - 1725Strong (IR), Medium (Raman)
C=C/C=N Stretch (Pyridine Ring)1580 - 16101580 - 1610Strong
CH₂ Scissoring1440 - 14601440 - 1460Medium
Pyridine Ring Breathing~1000~1000Weak (IR), Strong (Raman)
C-Cl Stretch700 - 800700 - 800Strong

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique can unambiguously establish the molecular connectivity, bond lengths, bond angles, and torsional angles of 2-Chloro-4-pyridylcyclohexyl ketone.

To perform this analysis, a high-quality single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. wikipedia.org The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. bohrium.comacs.org

The resulting crystal structure would confirm the relative orientation of the pyridine ring and the cyclohexyl group with respect to the ketone. It would also reveal the conformation of the cyclohexyl ring, which is expected to adopt a chair conformation. Furthermore, the analysis of the crystal packing would provide detailed information on any intermolecular interactions, such as π-π stacking between pyridine rings or weak C-H···O or C-H···N hydrogen bonds, which govern the solid-state architecture. researchgate.netresearchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

The structure of 2-Chloro-4-pyridylcyclohexyl ketone possesses a stereocenter at the point of attachment of the carbonyl group to the cyclohexyl ring (C-1 of the cyclohexyl moiety). Therefore, the compound can exist as a pair of enantiomers (R and S). The synthesis of this molecule from achiral starting materials would typically result in a racemic mixture (an equal mixture of both enantiomers).

Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.comchiralpedia.comsigmaaldrich.com This is most commonly achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). phenomenex.com CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. chiralpedia.comnih.gov Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases.

The development of a chiral separation method would involve screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol (B130326) for normal-phase chromatography) to achieve baseline resolution of the two enantiomeric peaks. sigmaaldrich.com Once a method is established, it can be used to quantify the ratio of the enantiomers in a sample. Gas Chromatography (GC) with a chiral capillary column could also be an alternative for the separation of these enantiomers.

2 Chloro 4 Pyridylcyclohexyl Ketone As a Synthetic Building Block and Intermediate

Applications in Complex Organic Molecule Synthesis

Although direct evidence is scarce, the structural components of 2-Chloro-4-pyridylcyclohexyl ketone point towards its plausible, yet currently underexplored, role as an intermediate in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science research.

Intermediate for Pharmaceutical Research Molecules

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of approved pharmaceutical agents, highlighting its importance in medicinal chemistry. rsc.orgnih.govresearchgate.net Pyridine-containing drugs are used to treat a wide range of conditions, including cancer and central nervous system disorders. nih.gov The 2-chloropyridine (B119429) unit, in particular, is a key precursor in the synthesis of various commercial drugs where the chloride is displaced by a nucleophile. wikipedia.org While no specific examples directly utilize 2-Chloro-4-pyridylcyclohexyl ketone, its structure is analogous to intermediates used in the synthesis of bioactive molecules. For instance, related pyridine derivatives are central to the development of novel therapeutic agents. nih.gov The cyclohexyl ketone portion could also contribute to the lipophilicity and conformational rigidity of a potential drug candidate, which are important pharmacokinetic properties.

Intermediate for Agrochemical Research Molecules

Pyridine-based compounds are also prevalent in the agrochemical industry, serving as the basis for numerous insecticides and fungicides. google.comresearchgate.net The development of new and effective pesticides is an ongoing area of research, with a continuous need for novel chemical entities. google.com Patents in this field often describe the synthesis of complex molecules from functionalized pyridine intermediates. google.compatsnap.com The 2-Chloro-4-pyridylcyclohexyl ketone could theoretically be used to construct novel pesticide candidates, where the pyridine ring interacts with a biological target and the cyclohexyl moiety can be further functionalized to optimize activity and environmental properties.

Precursor for Advanced Materials Chemistry

The synthesis of advanced materials often relies on the use of highly functionalized organic building blocks. While there is no specific literature on the use of 2-Chloro-4-pyridylcyclohexyl ketone in materials science, its constituent parts are relevant. Pyridine-containing polymers and materials can exhibit interesting electronic and optical properties. The reactive sites on this ketone could allow for its incorporation into larger polymeric structures or for the synthesis of functional dyes.

Role in Heterocyclic Chemistry and Polycyclic Systems Construction

The construction of complex heterocyclic and polycyclic systems is a cornerstone of modern organic synthesis. acs.orgnih.gov 2-Chloro-4-pyridylcyclohexyl ketone possesses the necessary functionalities to serve as a starting point for the synthesis of fused ring systems.

The ketone group can be transformed into a variety of other functional groups, which can then participate in cyclization reactions. For example, the ketone could be converted to an enamine or enolate, which could then react with another part of the molecule or with an external reagent to form a new ring. youtube.com Furthermore, the pyridine nitrogen and the ketone carbonyl offer sites for intramolecular reactions to build fused heterocyclic systems. The synthesis of polycyclic heterocycles often involves the strategic use of functionalized precursors that can undergo planned cyclization cascades. acs.org

Strategies for Convergent and Divergent Synthesis Utilizing 2-Chloro-4-pyridylcyclohexyl ketone

The structure of 2-Chloro-4-pyridylcyclohexyl ketone lends itself to both convergent and divergent synthetic strategies, which are efficient approaches for building molecular complexity. nih.govyoutube.com

In a convergent synthesis , two or more complex fragments are synthesized independently and then joined together in the final stages. youtube.com 2-Chloro-4-pyridylcyclohexyl ketone could be one of these fragments. For example, the pyridine ring could be elaborated with a desired substituent through nucleophilic displacement of the chlorine, while the cyclohexyl ketone is modified separately. These two advanced intermediates would then be coupled to form the final target molecule. This approach is often more efficient for the synthesis of large and complex molecules. youtube.com

In a divergent synthesis , a common intermediate is used to create a library of related compounds. 2-Chloro-4-pyridylcyclohexyl ketone is an ideal candidate for such an approach. The two reactive sites—the chloro-substituted pyridine and the cyclohexyl ketone—can be independently and sequentially functionalized. For instance, the ketone could be reacted with a series of Grignard reagents to produce a variety of tertiary alcohols. Each of these new compounds could then undergo a different reaction at the 2-chloro position of the pyridine ring, leading to a diverse library of molecules with potential applications in drug discovery or materials science.

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Pyridylcyclohexyl Ketone

Electronic Structure and Reactivity Prediction using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), would be the primary tool for investigating the electronic structure of 2-Chloro-4-pyridylcyclohexyl ketone. Such studies on related molecules, like 2-chloropyridine (B119429) and other pyridine (B92270) derivatives, have successfully elucidated key electronic properties. researchgate.netscholarsresearchlibrary.comresearchgate.net For the title compound, a DFT study would typically involve:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Electron Density and Electrostatic Potential Mapping: These calculations would visualize the electron distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The electronegative chlorine atom and the nitrogen atom in the pyridine ring, along with the carbonyl oxygen, would be expected to be regions of high electron density.

Charge Distribution Analysis: Methods like Natural Bond Orbital (NBO) analysis would provide quantitative values for the partial charges on each atom, offering a more detailed picture of the molecule's polarity and potential sites for intermolecular interactions.

Conformational Analysis and Energy Landscapes of 2-Chloro-4-pyridylcyclohexyl ketone

The flexibility of the cyclohexyl ring and the rotational freedom around the bond connecting it to the carbonyl group mean that 2-Chloro-4-pyridylcyclohexyl ketone can exist in multiple conformations. A thorough conformational analysis would be essential to understand its behavior. This would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the dihedral angles, particularly the one linking the pyridine ring, the ketone, and the cyclohexyl ring, to identify all stable conformers (local minima on the PES).

Geometry Optimization: Each identified conformer would be fully optimized to find its lowest energy structure.

Energy Calculations: The relative energies of these conformers would be calculated to determine their populations at a given temperature. The chair and boat conformations of the cyclohexyl ring, as well as the orientation of the pyridyl group (axial vs. equatorial), would be key considerations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for exploring potential reaction pathways. For 2-Chloro-4-pyridylcyclohexyl ketone, this could involve studying its synthesis or its degradation pathways. Theoretical studies on the keto-enol tautomerism of similar ketones have provided deep insights into reaction barriers and mechanisms. nih.govresearchgate.netnih.gov A typical investigation would include:

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path from the transition state down to the reactant and product, confirming that the correct pathway has been identified.

Activation Energy Barrier Calculation: The energy difference between the reactants and the transition state determines the reaction rate. Computational studies could predict whether reactions such as nucleophilic substitution at the chloro-position or reactions at the carbonyl group are kinetically favorable.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations could reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is crucial as solvent can significantly influence conformation and reactivity.

Intermolecular Interactions: The nature and strength of interactions (e.g., hydrogen bonds, van der Waals forces) between molecules of 2-Chloro-4-pyridylcyclohexyl ketone or with solvent molecules.

Dynamic Behavior: How the molecule moves and flexes over time, providing a more realistic picture of its behavior than static quantum chemical calculations. Studies on related systems have shown how MD simulations can elucidate the role of active sites and substrate channels in enzymatic reactions. acs.org

Prediction and Interpretation of Spectroscopic Parameters for 2-Chloro-4-pyridylcyclohexyl ketone

Computational chemistry is frequently used to predict and help interpret experimental spectra. For the title compound, this would be highly valuable in the absence of published experimental data.

Vibrational Spectroscopy (IR and Raman): Calculations of harmonic vibrational frequencies can predict the positions of major peaks in the IR and Raman spectra. These are often scaled by an empirical factor to improve agreement with experimental data. For instance, characteristic peaks for the C=O stretch, C-Cl stretch, and pyridine ring vibrations could be predicted. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structure elucidation. The calculated shifts would be compared to a reference compound (like tetramethylsilane) to predict the NMR spectrum. chemrxiv.org

The following table outlines the types of spectroscopic data that could be computationally predicted for this molecule.

Spectroscopic TechniquePredicted ParameterInformation Gained
Infrared (IR)Vibrational Frequencies (cm⁻¹)Identification of functional groups (C=O, C-Cl, C-N) and fingerprint region.
RamanVibrational Frequencies (cm⁻¹)Complementary information to IR, especially for non-polar bonds.
¹H NMRChemical Shifts (ppm), Coupling Constants (Hz)Information on the chemical environment of hydrogen atoms in the molecule.
¹³C NMRChemical Shifts (ppm)Information on the carbon skeleton of the molecule.
UV-VisibleElectronic Transition Wavelengths (nm)Information on the electronic structure and conjugated systems within the molecule.

Catalytic Transformations Involving 2 Chloro 4 Pyridylcyclohexyl Ketone

Organocatalytic Reactions Utilizing 2-Chloro-4-pyridylcyclohexyl ketone as a Reactant

Metal-Catalyzed Processes for the Synthesis or Modification of 2-Chloro-4-pyridylcyclohexyl ketone

Biocatalytic Approaches to 2-Chloro-4-pyridylcyclohexyl ketone and its Derivatives

The application of biocatalysis to the synthesis or transformation of 2-chloro-4-pyridylcyclohexyl ketone and its derivatives remains an unexplored area in the documented scientific research. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. Enzymes such as ketoreductases and transaminases are widely employed for the asymmetric reduction of ketones to chiral alcohols and the conversion of ketones to chiral amines, respectively. While these enzyme classes could theoretically be applied to 2-chloro-4-pyridylcyclohexyl ketone to produce valuable chiral building blocks, no studies have been published that demonstrate such an application. The development of biocatalytic routes would require screening of existing enzyme libraries or protein engineering to identify a biocatalyst with suitable activity and selectivity for this specific substrate.

Design and Application of Novel Catalytic Systems for 2-Chloro-4-pyridylcyclohexyl ketone Chemistry

Consistent with the lack of information in the preceding sections, there is no available research on the design and application of novel catalytic systems specifically tailored for the chemistry of 2-chloro-4-pyridylcyclohexyl ketone. The development of new catalytic systems is often driven by the need to address specific synthetic challenges or to enable new types of chemical reactivity. Given the absence of published research on the catalytic transformations of this particular ketone, the impetus for designing bespoke catalytic systems has not been established in the scientific community. Future research in this area would first require the identification of synthetically interesting targets derivable from 2-chloro-4-pyridylcyclohexyl ketone, which would then guide the design and development of appropriate organocatalytic, metal-catalyzed, or biocatalytic systems.

Q & A

Q. Q1. What are the recommended methods for verifying the purity of 2-chloro-4-pyridylcyclohexyl ketone (97%) in a laboratory setting?

To confirm purity, use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed melting points (e.g., 36.5–39°C for related pyridyl ketones) with literature values .
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection (e.g., >95.0% purity thresholds as in structural analogs) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to detect residual solvents or byproducts .

Q. Q2. How can researchers safely handle chlorinated pyridine derivatives like 2-chloro-4-pyridylcyclohexyl ketone?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Q. Q3. What synthetic routes are commonly employed to prepare 2-chloro-4-pyridylcyclohexyl ketone?

  • Friedel-Crafts Acylation : React cyclohexyl chloride with 2-chloro-4-pyridinecarbonyl chloride in the presence of Lewis acids (e.g., AlCl3_3) .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura couplings for functionalization of the pyridine ring .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Advanced Research Questions

Q. Q4. How can computational chemistry tools (e.g., QSPR, DFT) predict the reactivity of 2-chloro-4-pyridylcyclohexyl ketone in novel reactions?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites on the pyridine ring .
  • Reactivity Descriptors : Use Fukui indices to identify regions prone to nucleophilic attack (e.g., chlorine substitution sites) .
  • PubChem Data : Leverage canonical SMILES and InChI keys for molecular docking studies in drug design .

Q. Q5. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) for chlorinated pyridine derivatives?

  • Multi-Technique Validation : Cross-reference 1H^1H NMR with 13C^{13}C-DEPT and HSQC spectra to resolve overlapping signals .
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to clarify nitrogen-containing ring dynamics .
  • Literature Benchmarking : Compare experimental data with published spectra of structurally similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

Q. Q6. How can researchers evaluate the biological activity of 2-chloro-4-pyridylcyclohexyl ketone derivatives?

  • In Vitro Assays : Test cytotoxicity using MTT assays (e.g., IC50_{50} values in cancer cell lines like HeLa or C-33A) .
  • Enzyme Inhibition Studies : Screen against kinases or cytochrome P450 isoforms to assess therapeutic potential .
  • ADMET Profiling : Use computational tools (e.g., SwissADME) to predict absorption, metabolism, and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.